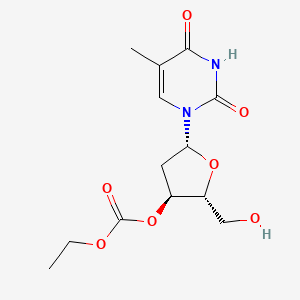

Ethyl ((2r,3s,5r)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl) carbonate

CAS No.: 40631-88-7

Cat. No.: VC6414466

Molecular Formula: C13H18N2O7

Molecular Weight: 314.294

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40631-88-7 |

|---|---|

| Molecular Formula | C13H18N2O7 |

| Molecular Weight | 314.294 |

| IUPAC Name | ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] carbonate |

| Standard InChI | InChI=1S/C13H18N2O7/c1-3-20-13(19)22-8-4-10(21-9(8)6-16)15-5-7(2)11(17)14-12(15)18/h5,8-10,16H,3-4,6H2,1-2H3,(H,14,17,18)/t8-,9+,10+/m0/s1 |

| Standard InChI Key | SSKQXFULRUSHJN-IVZWLZJFSA-N |

| SMILES | CCOC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |

Introduction

Structural and Stereochemical Analysis

The compound’s molecular formula is C₁₃H₁₈N₂O₇, with a molecular weight of 314.294 g/mol. Its structure comprises three key components:

-

Tetrahydrofuran ring: A five-membered oxygen-containing ring with a (2R,3S,5R) stereochemical configuration.

-

Pyrimidine moiety: A 5-methyl-2,4-dioxo-3,4-dihydropyrimidine group, which introduces hydrogen-bonding capabilities and planar aromaticity.

-

Ethyl carbonate ester: A labile functional group that enhances solubility and serves as a potential prodrug activation site.

The stereochemistry at positions 2, 3, and 5 of the THF ring is critical for biological activity, as it influences molecular recognition by enzymes or receptors. The (2R,3S,5R) configuration suggests a synthetic pathway involving asymmetric catalysis or chiral starting materials.

Physicochemical Properties

Experimental data for this compound are sparse, but inferences can be drawn from structural analogs:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 314.294 g/mol | |

| Solubility | Likely polar aprotic solvents (DMF, DMSO) | |

| Stability | Susceptible to hydrolysis (carbonate group) | |

| Melting Point | Not reported | – |

The ethyl carbonate group confers moderate lipophilicity, balancing the polar THF and pyrimidine components. Stability studies under varying pH and temperature conditions are needed to assess shelf-life and compatibility with formulation excipients.

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume